molecular formula C10H8ClFN2O2 B2591122 2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide CAS No. 2411279-18-8

2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide

Cat. No.: B2591122
CAS No.: 2411279-18-8
M. Wt: 242.63
InChI Key: WYXXJORGUSKHAR-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-fluoro-1,3-benzoxazole. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide can be compared with other benzoxazole derivatives, such as:

  • 2-Chloro-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]acetamide
  • 2-Chloro-N-[(4-bromo-1,3-benzoxazol-2-yl)methyl]acetamide
  • 2-Chloro-N-[(4-iodo-1,3-benzoxazol-2-yl)methyl]acetamide

These compounds share similar structural features but differ in the substituents on the benzoxazole ring, which can lead to variations in their biological activities and applications .

Properties

IUPAC Name

2-chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c11-4-8(15)13-5-9-14-10-6(12)2-1-3-7(10)16-9/h1-3H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXXJORGUSKHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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